molecular formula C7HF4N3O2 B014316 4-Azido-2,3,5,6-tetrafluorobenzoic acid CAS No. 122590-77-6

4-Azido-2,3,5,6-tetrafluorobenzoic acid

Cat. No. B014316
M. Wt: 235.1 g/mol
InChI Key: IOJFHZXQSLNAQJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-Azido-2,3,5,6-tetrafluorobenzoic acid involves the generation of tetrafluoro-substituted aryne intermediates from precursor acids and their reactions with other compounds to form various products. For example, 2-amino-3,4,5,6-tetrafluorobenzoic acid can be used to generate tetrafluoro-substituted aryne, which reacts with 1,2,4-triazines to form azine ring transformation products (Kopchuk et al., 2017).

Molecular Structure Analysis

The molecular structure of products derived from reactions involving tetrafluoro-substituted arynes, such as those generated from 4-Azido-2,3,5,6-tetrafluorobenzoic acid, has been confirmed by X-ray diffraction analysis. These studies provide insights into the atomic arrangement and bond lengths within the molecules, crucial for understanding their chemical behavior and reactivity (Kopchuk et al., 2017).

Future Directions

Given its role as a click chemistry reagent and its use in photoaffinity labeling, 4-Azido-2,3,5,6-tetrafluorobenzoic acid has potential applications in the study and modification of biological receptors . Its ability to minimize photodamage could make it particularly useful in sensitive applications .

properties

IUPAC Name

4-azido-2,3,5,6-tetrafluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HF4N3O2/c8-2-1(7(15)16)3(9)5(11)6(4(2)10)13-14-12/h(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOJFHZXQSLNAQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HF4N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376316
Record name 4-azido-2,3,5,6-tetrafluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Azido-2,3,5,6-tetrafluorobenzoic acid

CAS RN

122590-77-6
Record name 4-azido-2,3,5,6-tetrafluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Azido-2,3,5,6-tetrafluorobenzoic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 1.009 g (4.0 mmol) of methyl 4-azido-2,3,5,6-tetrafluorobenzoate in 4 mL (10 mmol) of 10% NaOH, and 20 mL of methanol was stirred at room temperature for 12 hours. This solution was carefully acidified in an ice bath with approximately 10 mL of 1.2 M HCl to a pH<2. The acidified solution was extracted with chloroform (3×10 mL), dried over anhydrous sodium sulfate, and evaporated to afford 4-azidotetrafluorobenzoic acid (0.9181 g, 96%) as white flakes, mp 141.6-142.8° C.
Quantity
1.009 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
133
Citations
TJ Gately, RA Boto, MJ Tauber… - The Journal of …, 2023 - ACS Publications
The structure, spectroscopy, and photochemistry of 4-azidobenzoic acid (4ABC) and its perfluorinated analog 4-azido-2,3,5,6-tetrafluorobenzoic acid (4F4ABC) are characterized in …
Number of citations: 1 0-pubs-acs-org.brum.beds.ac.uk
S Nirthanan, MR Ziebell, DC Chiara, F Hong… - Biochemistry, 2005 - ACS Publications
The interactions of a photoreactive analogue of benzoylcholine, 4-azido-2,3,5,6-tetrafluorobenzoylcholine (APFBzcholine), with nicotinic acetylcholine receptors (nAChRs) were studied …
Number of citations: 21 0-pubs-acs-org.brum.beds.ac.uk
J Choi, P Niarhos, NS Wang… - … , Properties, Optics, and …, 2007 - spiedigitallibrary.org
We have covalently attached multiple fluorescent silicon nanocrystals (SNs) to streptavidin molecule. Selective conjugation of SNs to a target protein is accomplished using sequential …
Number of citations: 7 www.spiedigitallibrary.org
PJ Crocker, N Imai, K Rajagopalan… - Bioconjugate …, 1990 - ACS Publications
New heterobifunctional cross-linking reagents were developed that possess a photoactive tetrafluori-nated phenyl azide as the photoactive terminus and a chemically reactive …
Number of citations: 38 0-pubs-acs-org.brum.beds.ac.uk
TS Godovikova, DM Kolpashchikov… - Bioconjugate …, 1999 - ACS Publications
The DNA targets may be labeled and simultaneously amplified in the polymerase chain reaction (PCR) using a pair of respective primers after elongation with nucleoside-5‘-…
Number of citations: 64 0-pubs-acs-org.brum.beds.ac.uk
SX Cai, DJ Glenn, JFW Keana - The Journal of Organic Chemistry, 1992 - ACS Publications
Two approaches for the incorporation of iodine into functionalized perfluorophenyl azides (PFPAs) were demonstrated by the synthesis of 3, 5, and 8, with the azido and iodo groups in …
Number of citations: 89 0-pubs-acs-org.brum.beds.ac.uk
D Ma, X Kang, Y Gao, J Zhu, L Yi, Z Xi - Tetrahedron, 2019 - Elsevier
Chemical labelling can significantly extend the structures and functions of proteins for advanced applications. Herein, a highly efficient bench-stable reagent diazo-azide was designed …
Y Xie, L Cheng, Y Gao, X Cai, X Yang… - Chemistry–An Asian …, 2018 - Wiley Online Library
The development of highly efficient bioorthogonal reactions is of paramount importance for the research fields of biomaterials and chemical biology. We found that the o,o′‐…
KG Pinney, JA Katzenellenbogen - The Journal of Organic …, 1991 - ACS Publications
A tetrafluoro-substituted aryl azide 1 and its protio analogue 2, both photoaffinity labeling reagents for the estrogen receptor, have been preparedby direct coupling of the appropriately …
Number of citations: 85 0-pubs-acs-org.brum.beds.ac.uk
C Paoletti, M He, P Salvo, B Melai, N Calisi… - RSC …, 2018 - pubs.rsc.org
A new series of sidewall modified single-walled carbon nanotubes (SWCNTs) with perfluorophenyl molecules bearing carboxylic acid or methyl ester moieties are herein reported. …
Number of citations: 32 0-pubs-rsc-org.brum.beds.ac.uk

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